REACTION_CXSMILES
|
[C:1]([C:4]([CH2:8][CH3:9])([CH3:7])[CH2:5][CH3:6])(=[O:3])[CH3:2].[O:10]=[CH:11][C:12]([Cl:15])([Cl:14])[Cl:13]>C(O)(=O)C>[Cl:13][C:12]([Cl:15])([Cl:14])[CH:11]([OH:10])[CH2:2][C:1](=[O:3])[C:4]([CH2:8][CH3:9])([CH3:7])[CH2:5][CH3:6]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(CC)(C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C(CC)(C)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=CC(Cl)(Cl)Cl
|
Name
|
crude product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux, under nitrogen, for 4 days
|
Duration
|
4 d
|
Type
|
CUSTOM
|
Details
|
The solvent was then carefully removed under vacuum
|
Type
|
CUSTOM
|
Details
|
to obtain 39 g
|
Name
|
|
Type
|
|
Smiles
|
ClC(C(CC(C(CC)(C)CC)=O)O)(Cl)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |